molecular formula C8H10FNO2S B2905249 N-ethyl-3-fluorobenzene-1-sulfonamide CAS No. 852860-28-7

N-ethyl-3-fluorobenzene-1-sulfonamide

Cat. No.: B2905249
CAS No.: 852860-28-7
M. Wt: 203.23
InChI Key: ACWVKIUBBLNBHY-UHFFFAOYSA-N
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Description

N-ethyl-3-fluorobenzene-1-sulfonamide: is an organic compound characterized by the presence of an ethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluorobenzene-1-sulfonamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is then sulfonated to form the sulfonamide.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination.

    Ethylation: Finally, the ethyl group is introduced through alkylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions.

    Amination: The compound can participate in amination reactions to form new amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and amine compounds.

Scientific Research Applications

N-ethyl-3-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfonamides with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-fluorobenzene-1-sulfonamide is unique due to the combination of the ethyl group, fluorine atom, and sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-ethyl-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWVKIUBBLNBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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